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Preclinical Profile of CEP-28122

The following table consolidates the experimental data available for CEP-28122 from the identified sources.

Aspect Findings from Experimental Models

General Compound Class Highly specific, potent ALK tyrosine kinase inhibitor (TKI) [1] [2].

| Reported Activity in ALCL | « Induced cell cycle arrest in ALK-positive ALCL cell lines when combined
with suboptimal doses of the bromodomain inhibitor OTX015 [3]. « Used to validate gene expression
changes in NPM1::ALK-driven ALCL models (6-hour treatment) [1]. | | Reported Activity in NSCLC | «
Combined ALK/RTK inhibition with CEP-28122 suppressed cell growth and viability in ALK+ NSCLC cell
lines (H2228) [4]. < Single-agent ALK inhibition was sufficient to induce high apoptosis in the ALK+
NSCLC cell line H3122 [4]. | | Inferred Mechanism of Action | Inhibits phosphorylation of canonical ALK
downstream targets (e.g., STAT3, Erk1/2, Akt), leading to growth impairment and apoptosis in ALK-driven
cells [4]. |

Experimental Context and Methodologies
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The data on CEP-28122 comes from rigorous but distinct experimental setups. Here are the key

methodologies referenced in the publications:

¢ In Vitro Cell Culture Models: Studies used established human ALK+ ALCL (e.g., SUDHL1, Karpas
299) and NSCLC (e.g., H2228, H3122) cell lines [4] [3] [1].

e Treatment Protocols:
o In NSCLC models, cells were treated with CEP-28122 alone or in combination with other TKls

(e.g., lapatinib) to test for synergistic effects [4].

o In ALCL models, combination studies involved co-treatment with CEP-28122 and the BET
inhibitor OTXO015 [3].

o For genomic studies, ALCL cells were treated with CEP-28122 for 6 hours before RNA
extraction for microarray analysis [1].

e Assessment of Antitumor Activity: Standard assays were employed, including:

o Cell Viability/Proliferation Assays (e.g., MTT) [4].

o Apoptosis Analysis (e.g., flow cytometry for sub-diploid cells) [4].

o Cell Cycle Analysis (flow cytometry) [3].

o Western Blotting to assess phosphorylation and expression of key signaling proteins (e.g., p-
ALK, STAT3, AKT, ERK) [4] [1].

o Gene Expression Profiling (microarrays, RNA-seq) [1].

ALK Signaling and Inhibitor Mechanism

The diagram below illustrates the core ALK signaling pathway and the postulated mechanism of action for

CEP-28122, based on the context of the studies.
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Interpretation and Research Implications

The evidence, while not directly comparative, suggests that CEP-28122 is a potent and useful tool

compound for probing ALK biology.

¢ Mechanistic Tool: Its primary value in these studies was to inhibit ALK signaling and observe
consequent biological and molecular changes, helping to define the role of ALK in these cancers [4]
[1].

e Combination Therapy Potential: The data hints at its potential use in combination strategies to
overcome or prevent resistance, both with other targeted agents in NSCLC and with epigenetic drugs
in ALCL [4] [3].

 Knowledge Gap: The absence of a direct comparison in a single, controlled study means that
definitive conclusions about its relative potency or efficacy in ALCL versus NSCLC cannot be drawn
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from the available data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Chimeric kinase ALK induces expression of NAMPT and ... [pmc.ncbi.nlm.nih.gov]

2. Mechanisms of Acquired Resistance to ALK Inhibitors and ... [mdpi.com]

3. Therapeutic efficacy of the bromodomain inhibitor OTX015/ ... [pmc.ncbi.nim.nih.gov]
4. The EGFR family members sustain the neoplastic ... [nature.com]

To cite this document: Smolecule. [CEP-28122 antitumor activity ALCL versus NSCLC models].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b549068#cep-

28122-antitumor-activity-alcl-versus-nsclc-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s549068?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11152057/
https://www.mdpi.com/2072-6694/7/2/763
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346742/
https://www.nature.com/articles/oncsis20137
https://www.smolecule.com/products/b549068#cep-28122-antitumor-activity-alcl-versus-nsclc-models
https://www.smolecule.com/products/b549068#cep-28122-antitumor-activity-alcl-versus-nsclc-models
https://www.smolecule.com/products/b549068#cep-28122-antitumor-activity-alcl-versus-nsclc-models
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s549068?utm_src=pdf-bulk
https://www.smolecule.com/products/s549068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s549068?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

